Bis-(4-nitrophenyl)-2-nitrophenylamine
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Overview
Description
Bis-(4-nitrophenyl)-2-nitrophenylamine is an organic compound characterized by the presence of nitro groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(4-nitrophenyl)-2-nitrophenylamine typically involves the nitration of aniline derivatives. One common method includes the reaction of 4-nitroaniline with 2-nitrochlorobenzene under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis-(4-nitrophenyl)-2-nitrophenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products, depending on the specific conditions used.
Scientific Research Applications
Bis-(4-nitrophenyl)-2-nitrophenylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis-(4-nitrophenyl)-2-nitrophenylamine involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved may include the activation of specific enzymes or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis-(4-nitrophenyl)phosphate: Similar in structure but contains a phosphate group instead of an amine.
Bis-(4-nitrophenyl)squaramide: Contains a squaramide group, which affects its chemical properties and applications.
Uniqueness
Bis-(4-nitrophenyl)-2-nitrophenylamine is unique due to the presence of multiple nitro groups attached to phenyl rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Biological Activity
Bis-(4-nitrophenyl)-2-nitrophenylamine (BNPN) is an organic compound characterized by its unique structure, which includes two nitrophenyl groups and one phenylamine group. This structure contributes to its distinct chemical properties and potential biological activities. The compound has garnered interest in various fields, particularly due to its ability to form reactive intermediates upon reduction, which can interact with cellular components, potentially leading to cytotoxic effects and mutagenicity.
BNPN can be synthesized through the reaction of 4-nitroaniline with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate, typically in a solvent like dimethylformamide at elevated temperatures. The purification process often involves recrystallization to achieve higher purity and yield. Advanced synthetic methods, including continuous flow reactors, are being explored for industrial applications to optimize production efficiency.
Biological Activity
The biological activity of BNPN is primarily linked to its reactivity and ability to form intermediates that can affect cellular processes. Research indicates that similar nitroaromatic compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological implications of BNPN and related compounds:
- Cytotoxicity Studies : Initial assessments indicate that BNPN may exhibit cytotoxic effects similar to other nitroaromatic compounds. For instance, compounds with comparable structures have shown varying degrees of cytotoxicity against cancer cell lines, suggesting that BNPN could possess similar properties.
- Antimicrobial Activity : Research into structurally analogous compounds has revealed antimicrobial properties, prompting investigations into BNPN's potential effectiveness against various pathogens.
- Mutagenicity Tests : Given the structural similarities with known mutagens, BNPN warrants thorough testing for mutagenic effects using standard assays such as the Ames test.
Comparative Analysis
A comparative analysis of BNPN with structurally related compounds highlights its unique features and potential applications:
Compound Name | Similarity | Unique Features |
---|---|---|
Bis-(4-aminophenyl)-2-aminophenylamine | 0.98 | Lacks nitro groups; more stable and less reactive |
4,4'-dinitrodiphenylamine | 0.97 | Different substitution pattern; used in explosives |
N1-(4-Nitrophenyl)benzene-1,4-diamine | 0.94 | Contains diamine functionality; different reactivity |
N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine | 0.97 | More complex structure; potential for higher reactivity |
Future Directions
Research on BNPN is ongoing, with several avenues for exploration:
- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how BNPN interacts at the molecular level within biological systems.
- Therapeutic Potential : Investigating the compound's potential as an anticancer agent or antimicrobial agent could yield significant insights.
- Toxicological Assessments : Comprehensive toxicity profiles must be established to evaluate the safety of BNPN for potential therapeutic applications.
Properties
IUPAC Name |
2-nitro-N,N-bis(4-nitrophenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)15-9-5-13(6-10-15)19(14-7-11-16(12-8-14)21(25)26)17-3-1-2-4-18(17)22(27)28/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBKGZJVRNHUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661814 |
Source
|
Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117847-23-1 |
Source
|
Record name | 2-Nitro-N,N-bis(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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